molecular formula C11H14N2O4 B132377 Obtucarbamate B CAS No. 20913-18-2

Obtucarbamate B

Cat. No. B132377
CAS RN: 20913-18-2
M. Wt: 238.24 g/mol
InChI Key: JNNLWOJZIPJIQG-UHFFFAOYSA-N
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Description

Carbamates are a significant class of compounds in medicinal chemistry, serving as key structural motifs in many approved drugs and prodrugs. Their increasing use in drug design is attributed to their ability to form specific drug-target interactions through the carbamate moiety. The carbamate group's properties and stabilities, along with the methodologies for their synthesis, play a crucial role in their application in medicinal chemistry .

Synthesis Analysis

The synthesis of organic carbamates can be achieved through various methods. One such method involves the electrochemical synthesis of carbamates from amines and carbon dioxide. This process uses the selective cathodic reduction of carbon dioxide in CO2-saturated ionic liquid solutions containing amines, followed by alkylation. This method is carried out under mild conditions, avoiding the use of volatile and toxic solvents and catalysts, which aligns with the demand for eco-friendly synthetic methodologies . Another approach for synthesizing carbamates, specifically energetic nitrocarbamates, starts from polynitro alcohols using chlorosulfonyl isocyanate (CSI) as a reagent. The carbamates are then nitrated to form primary nitrocarbamates, which are studied for their thermal stability and potential as high energetic oxidizers .

Molecular Structure Analysis

The molecular structure and vibrational spectra of carbamate derivatives can be studied using various computational methods. For instance, O-ethyl benzoylthiocarbamate has been characterized by elemental analysis, FT-IR, and X-ray diffraction analysis. Computational studies using Hartree-Fock and density functional theory (DFT) methods provide insights into the molecular geometry and vibrational frequencies, which are found to be in good agreement with experimental data. Such studies are essential for understanding the molecular behavior and properties of carbamates .

Chemical Reactions Analysis

Carbamates can undergo chemoselective transformations, which are useful in modifying amino protecting groups. For example, the conversion of N-tert-butoxycarbonyl (Boc) compounds into N-benzyloxycarbonyl (Z) compounds can be achieved via a silyl carbamate intermediate. This transformation is facilitated by the activation with fluoride ion, allowing the reaction with various electrophiles to yield N-ester type compounds . Additionally, carbamic acids derived from amines can react with Mitsunobu reagents to generate isocyanates in situ, which can then be condensed with amines or alcohols to form ureas or carbamates, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates are influenced by their molecular structure. For instance, the stability of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors is related to the electrophilicity of the carbamate fragment. The introduction of electron-donor substituents can increase the hydrolytic stability of the carbamate group without compromising the inhibitory potency against FAAH. Moreover, the presence of peripheral hydrophilic groups can decrease oxidative metabolism in the liver, which is beneficial for the compound's pharmacokinetic and toxicological profile .

Scientific Research Applications

Synthesis and Antitussive Activity

Obtucarbamate B is derived from Obtucarbamate A, which has demonstrated antitussive properties. Research involving the synthesis and evaluation of Obtucarbamate A derivatives, including Obtucarbamate B, indicates that these compounds possess significant antitussive activity. The study highlights the potential application of Obtucarbamate derivatives as new antitussive agents, providing a basis for further exploration in this area (Ma et al., 2020).

Carbamate Derivatives in Marine Organisms

A study on the South China Sea gorgonian coral Melitodes squamata revealed the presence of five carbamate derivatives, including Obtucarbamates C, D, A, and B. The investigation into these compounds, obtained from marine natural sources, adds to the understanding of the chemical diversity in marine organisms and their potential biomedical applications. The study also discusses the possible biosynthesis routes of these compounds, although specific applications in biomedical research were not detailed in this context (Huang et al., 2012).

Safety And Hazards

Obtucarbamate B is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. It is very toxic if swallowed, irritating to the skin, and can cause serious damage to the eyes. Prolonged exposure can lead to serious damage to health. There is a possible risk of impaired fertility and harm to an unborn child .

properties

IUPAC Name

methyl N-[3-(methoxycarbonylamino)-2-methylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-7-8(12-10(14)16-2)5-4-6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNLWOJZIPJIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Obtucarbamate B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
X Ma, Z Liang, X Gan, G Wei, Q Zhou - Synthetic Communications, 2020 - Taylor & Francis
… and obtucarbamate B can be extracted and isolated from it. According to our previous work, D. cantoniense has a higher content of obtucarbamate A as compared to obtucarbamate B, …
Number of citations: 2 www.tandfonline.com
LS Huang, F He, H Huang… - Beilstein Journal of …, 2012 - beilstein-journals.org
… of five carbamate derivatives, obtucarbamates C and D (1, 2), ((carbonylbis(azanediyl))bis(2-methyl-5,1-phenylene))dicarbamate (3) [5], obtucarbamate A (4) [6], obtucarbamate B (5) [6]…
Number of citations: 15 www.beilstein-journals.org
XH Gan, C Zhao, ZY Liang, XJ Gong… - Zhongguo Zhong yao …, 2013 - europepmc.org
The antitussive activity assay for the root extraction of Disporum cantoniense was carried out with coughing mice induced by ammonia liquor. The results showed that the ethanol and …
Number of citations: 5 europepmc.org
S Regmi, K Binan, H Barakoti, RK Singla - Indo Global Journal of …, 2022 - igjps.com
Over the past two decades, there has been a tremendous increase in the use of indigenous herbal medicinal plants in modern medicine; however, there is still a significant lack of …
Number of citations: 1 igjps.com
甘秀海, 梁志远, 周欣, 赵超, 卫钢 - 湘潭大学自然科学学报, 2015 - cqvip.com
… 摘要:建立了同时测定百尾参中obtucarbamate A和obtucarbamate B两种酰胺类化合物含量的高效… 结果表明:obtucarbamate A和obtucarbamate B分别在3~96μg·mL-1和1~32μg·mL-1范围内…
Number of citations: 2 www.cqvip.com
甘秀海, 梁志远, 周欣, 赵超, 卫钢 - 医药导报, 2015 - yydbzz.com
… : 6935-99-5),钝叶扁柏氨基甲酸酯B(obtucarbamate B, CAS:20913-18-2)具有明显的止咳活性;… liquid chromatography,HPLC)以obtucarbamate A,obtucarbamate B,槲皮素和大黄素为对照品…
Number of citations: 4 www.yydbzz.com
甘秀海, 赵超, 梁志远, 龚小见, 陈华国, 周欣 - 中国中药杂志, 2013 - cqvip.com
… ,而乙醇提取物高剂量组的止咳作用高于阳性对照;从乙醇提取物中首次分离并鉴定了8个化合物,分别为豆甾-4-烯-3-酮(1),麦角甾-5,7,22-三烯-3β-醇(2),obtucarbamate A(3),obtucarbamate B(4…
Number of citations: 8 www.cqvip.com

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